Diethyl 2-acetyl-3-phenylbutanedioate
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Overview
Description
Diethyl 2-acetyl-3-phenylbutanedioate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-acetyl-3-phenylbutanedioate typically involves the reaction of diethyl malonate with acetophenone under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to isolate the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-acetyl-3-phenylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of diethyl 2-acetyl-3-phenylbutanedioate involves its reactivity with nucleophiles and electrophiles. The ester and ketone groups can undergo nucleophilic addition and substitution reactions, respectively. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect the reaction pathways and products formed .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Acetophenone: A ketone that shares the phenyl group and can undergo similar oxidation and reduction reactions.
Ethyl acetoacetate: Another ester with a ketone group, used in similar synthetic applications.
Uniqueness: Diethyl 2-acetyl-3-phenylbutanedioate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler compounds.
Properties
CAS No. |
90124-76-8 |
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Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
diethyl 2-acetyl-3-phenylbutanedioate |
InChI |
InChI=1S/C16H20O5/c1-4-20-15(18)13(11(3)17)14(16(19)21-5-2)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3 |
InChI Key |
ZLFAYSSBQQUMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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